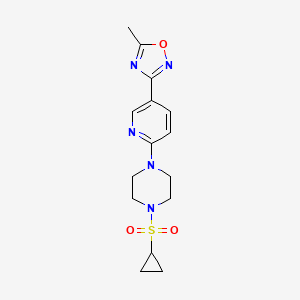![molecular formula C27H19F3N4O5 B2408401 (E)-ethyl 1-(furan-2-ylmethyl)-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 685860-24-6](/img/structure/B2408401.png)
(E)-ethyl 1-(furan-2-ylmethyl)-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a furan ring, a pyrimidine ring, and a benzoyl group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan and pyrimidine rings and the benzoyl group would contribute to the overall structure of the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the furan ring is aromatic and relatively stable, but can undergo reactions at the 2- and 5-positions. The pyrimidine ring can participate in a variety of reactions, including substitutions and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the furan and pyrimidine rings could contribute to its aromaticity and stability .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of complex pyrimidine derivatives involves a series of reactions including the aza-Wittig reactions, ammonia treatment, and reactions with various amines or isocyanates, leading to compounds with potential biological activities. These synthetic routes provide valuable insights into the chemical behavior and modification possibilities of pyrimidine derivatives, including the targeted compound. Studies on related compounds have showcased methods for generating various derivatives with enhanced properties and potential for further functionalization (Hu et al., 2010), (Sirakanyan et al., 2015).
Biological Evaluation
Pyrimidine derivatives have been evaluated for their cytotoxicity against cancer cell lines, showcasing potential as anticancer agents. For instance, certain derivatives have exhibited significant inhibitory activities against lung cancer cell lines, highlighting the therapeutic potential of pyrimidine-based compounds in oncology research (Hu et al., 2010). Additionally, other studies have focused on the antimicrobial activities of pyrimidine derivatives, presenting them as promising candidates for developing new antimicrobial agents (Sirakanyan et al., 2015).
Future Directions
properties
IUPAC Name |
ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19F3N4O5/c1-2-38-26(37)20-14-19-22(31-21-7-3-4-12-33(21)25(19)36)34(15-18-6-5-13-39-18)23(20)32-24(35)16-8-10-17(11-9-16)27(28,29)30/h3-14H,2,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPDRCHQIDBSKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)C(F)(F)F)CC5=CC=CO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19F3N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2408319.png)
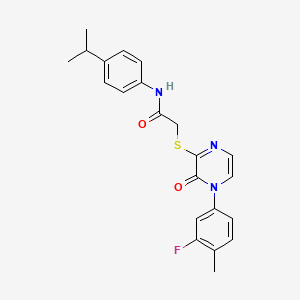
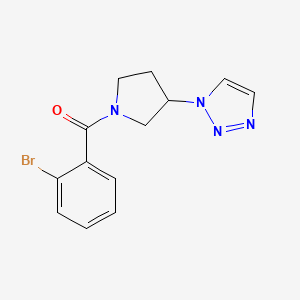

![5-(2-Anilinovinyl)-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2408327.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2408330.png)
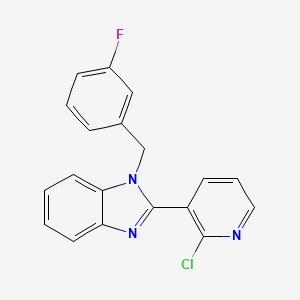
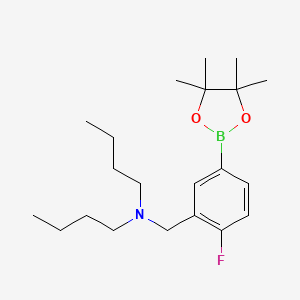
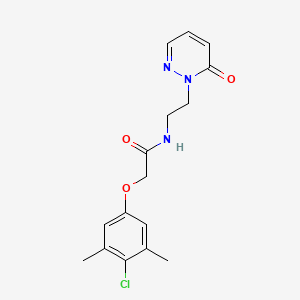
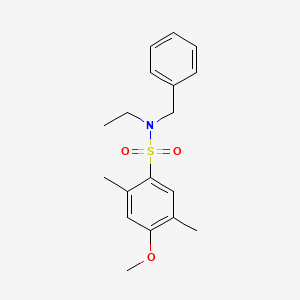
![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate](/img/structure/B2408338.png)

